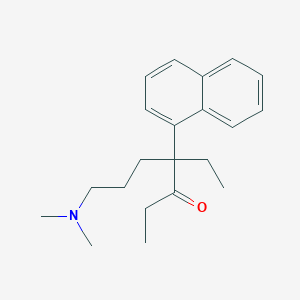
7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group, an ethyl group, and a naphthyl group attached to a heptanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone can be achieved through several synthetic routes. One common method involves the reaction of 1-naphthylamine with an appropriate ketone precursor under controlled conditions. The reaction typically requires the use of a catalyst, such as zinc chloride, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-naphthylamine: An aromatic amine derived from 1-naphthylamine by replacing the hydrogen atoms on the amino group with methyl groups.
1-Naphthylamine: An aromatic amine used in the preparation of dyes and pigments.
4-Dimethylamino-1-naphthyl isothiocyanate: Used in various chemical reactions and as a reagent in organic synthesis.
Uniqueness
7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylamino group, an ethyl group, and a naphthyl group attached to a heptanone backbone makes it a versatile compound with diverse applications in research and industry .
Properties
CAS No. |
6699-11-2 |
|---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
7-(dimethylamino)-4-ethyl-4-naphthalen-1-ylheptan-3-one |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(6-2,15-10-16-22(3)4)19-14-9-12-17-11-7-8-13-18(17)19/h7-9,11-14H,5-6,10,15-16H2,1-4H3 |
InChI Key |
VNEWLBTYRSJDAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate](/img/structure/B13806996.png)
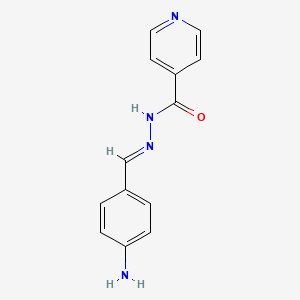
![3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)

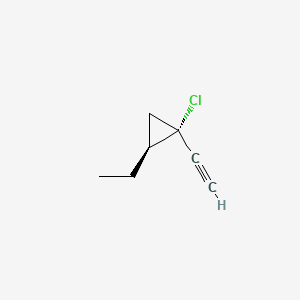

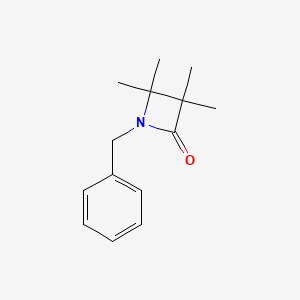
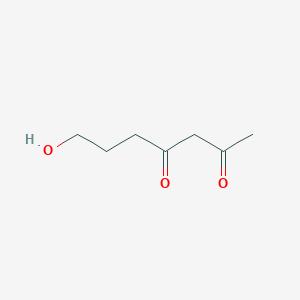
![(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one](/img/structure/B13807050.png)




![Ethanol, 2-[(5-amino-2,4-dimethylphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13807074.png)
